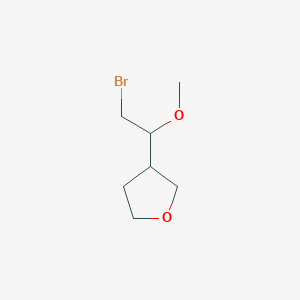

3-(2-Bromo-1-methoxyethyl)oxolane

Description

3-(2-Bromo-1-methoxyethyl)oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at position 3 with a 2-bromo-1-methoxyethyl group. Its molecular formula is C₇H₁₃BrO₂, with a molecular weight of 209.08 g/mol.

Properties

IUPAC Name |

3-(2-bromo-1-methoxyethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMNEHZPGSOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Bromo-1-methoxyethyl)oxolane typically involves the reaction of 3-hydroxytetrahydrofuran with 2-bromo-1-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

3-(2-Bromo-1-methoxyethyl)oxolane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of various reduced products, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydride for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Scientific Research Applications

3-(2-Bromo-1-methoxyethyl)oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-methoxyethyl)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The methoxyethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-(2-Bromo-1-methoxyethyl)oxolane with related compounds:

Key Observations:

Substitution Patterns :

- The target compound’s bromo-methoxyethyl side chain distinguishes it from simpler analogs like 2-(2-bromoethyl)-1,3-dioxolane, which lacks the methoxy group .

- Compared to 2-(3-bromophenyl)-2-methyl-1,3-dioxolane, the bromine in the target compound is on an aliphatic chain rather than an aromatic ring, influencing its electronic properties and reactivity .

Reactivity: Bromine in aliphatic chains (e.g., this compound) is more susceptible to nucleophilic substitution than bromine on aromatic rings (e.g., bromophenyl-dioxolane derivatives) . The methoxy group in the target compound may stabilize intermediates during reactions, a feature absent in non-methoxy analogs .

Biological Activity :

- Oxolane ammonium salts exhibit antimicrobial properties, suggesting that the oxolane scaffold itself contributes to bioactivity. The target compound’s methoxy group could modulate its interaction with biological targets .

Biological Activity

3-(2-Bromo-1-methoxyethyl)oxolane is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom attached to a methoxyethyl group, which contributes to its reactivity and potential biological interactions. The presence of the bromine atom allows for various substitution reactions, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules. The bromine atom can form covalent bonds with these sites, leading to modifications in protein function or enzyme activity. This mechanism is significant for its potential therapeutic applications, particularly in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of specific cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its pharmacological effects.

- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain pathogens.

Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction, suggesting that the compound could be further explored as a potential chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | <10 | Induction of apoptosis |

| MCF-7 | <15 | Cell cycle arrest |

Enzyme Inhibition Studies

In another research effort, the compound was evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. The results indicated selective inhibition, with IC50 values ranging from 10.93 nM to 25.06 nM for different isoforms.

| Enzyme | IC50 (nM) |

|---|---|

| CA IX | 10.93 |

| CA II | 25.06 |

Applications in Research

The versatility of this compound extends beyond anticancer research. It is utilized as an intermediate in synthesizing more complex organic molecules and has applications in:

- Medicinal Chemistry : As a precursor for developing new therapeutic agents.

- Biological Research : Investigating enzyme interactions and cellular mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.